

# Spectroscopic Data of Dorignic Acid: A Predictive Technical Guide

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## Compound of Interest

Compound Name: *Dorignic acid*

Cat. No.: B15551698

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## Abstract

**Dorignic acid**, with the systematic name (8Z,11Z,13E)-14-[(1E)-1-Hexen-1-yloxy]-8,11,13-tetradecatrienoic acid, is a complex unsaturated fatty acid derivative. As of the date of this publication, detailed experimental spectroscopic data (NMR, MS, IR) for **Dorignic acid** is not readily available in public-domain scientific literature and databases. This guide provides a comprehensive overview of the predicted spectroscopic characteristics of **Dorignic acid** based on its known chemical structure. It also outlines standardized experimental protocols for acquiring such data. This document is intended to serve as a foundational resource for researchers engaged in the isolation, synthesis, or analysis of **Dorignic acid** and related compounds.

## Chemical Structure and Properties

- IUPAC Name: (8Z,11Z,13E)-14-[(1E)-1-Hexen-1-yloxy]-8,11,13-tetradecatrienoic acid
- CAS Number: 2692622-66-3
- Molecular Formula: C<sub>20</sub>H<sub>32</sub>O<sub>3</sub>
- Molecular Weight: 320.47 g/mol

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Dorignic acid** based on its functional groups, which include a carboxylic acid, multiple carbon-carbon double bonds (both cis and trans), and a vinyl ether linkage.

### Predicted <sup>1</sup>H NMR Data

Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	1H	Carboxylic acid proton (-COOH)
~6.0-6.5	Multiplet	2H	Olefinic protons of the vinyl ether (-O-CH=CH-)
~5.2-5.8	Multiplet	6H	Olefinic protons of the polyene chain
~3.5-4.0	Multiplet	2H	Methylene protons adjacent to ether oxygen (-O-CH <sub>2</sub> -)
~2.7-3.0	Multiplet	2H	Allylic protons between two double bonds
~2.0-2.3	Multiplet	4H	Allylic and $\alpha$ -carbonyl methylene protons
~1.2-1.6	Multiplet	10H	Methylene protons in the aliphatic chain
~0.9	Triplet	3H	Terminal methyl protons (-CH <sub>3</sub> )

### Predicted <sup>13</sup>C NMR Data

Predicted Chemical Shift ( $\delta$ , ppm)	Assignment
~175-180	Carboxylic acid carbonyl carbon (-COOH)
~140-150	Olefinic carbons of the vinyl ether (-O-CH=CH-)
~120-135	Olefinic carbons of the polyene chain
~70-75	Methylene carbon adjacent to ether oxygen (-O-CH <sub>2</sub> -)
~25-35	Methylene carbons (allylic, $\alpha$ -carbonyl, and others)
~20-25	Methylene carbons in the aliphatic chain
~14	Terminal methyl carbon (-CH <sub>3</sub> )

## Predicted Mass Spectrometry (MS) Data

m/z	Predicted Assignment
320.2351	[M] <sup>+</sup> • (Molecular ion)
302	[M - H <sub>2</sub> O] <sup>+</sup> • (Loss of water from the carboxylic acid)
Varies	Fragments from cleavage at the ether linkage
Varies	Fragments from cleavage at the allylic positions of the polyene chain
45	[COOH] <sup>+</sup> (Characteristic fragment for carboxylic acids)

## Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad, Strong	O-H stretch of the carboxylic acid (hydrogen-bonded)[1][2]
3000-3100	Medium	=C-H stretch (alkene)[3]
2850-2960	Strong	C-H stretch (alkane)
1700-1725	Strong	C=O stretch of the carboxylic acid (dimer)[1][2]
1640-1680	Medium	C=C stretch (alkene)[3]
~1640	Medium	C=C stretch of the vinyl ether
~1210-1320	Medium	C-O stretch of the carboxylic acid and ether[1]
~965	Strong	=C-H bend (trans alkene)
~720	Medium	=C-H bend (cis alkene)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as **Dorignic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of purified **Dorignic acid** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or MeOD). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- <sup>1</sup>H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of <sup>13</sup>C, a

larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required.

- Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the peaks in the  $^1\text{H}$  NMR spectrum and reference the chemical shifts to the internal standard.

## Mass Spectrometry (MS)

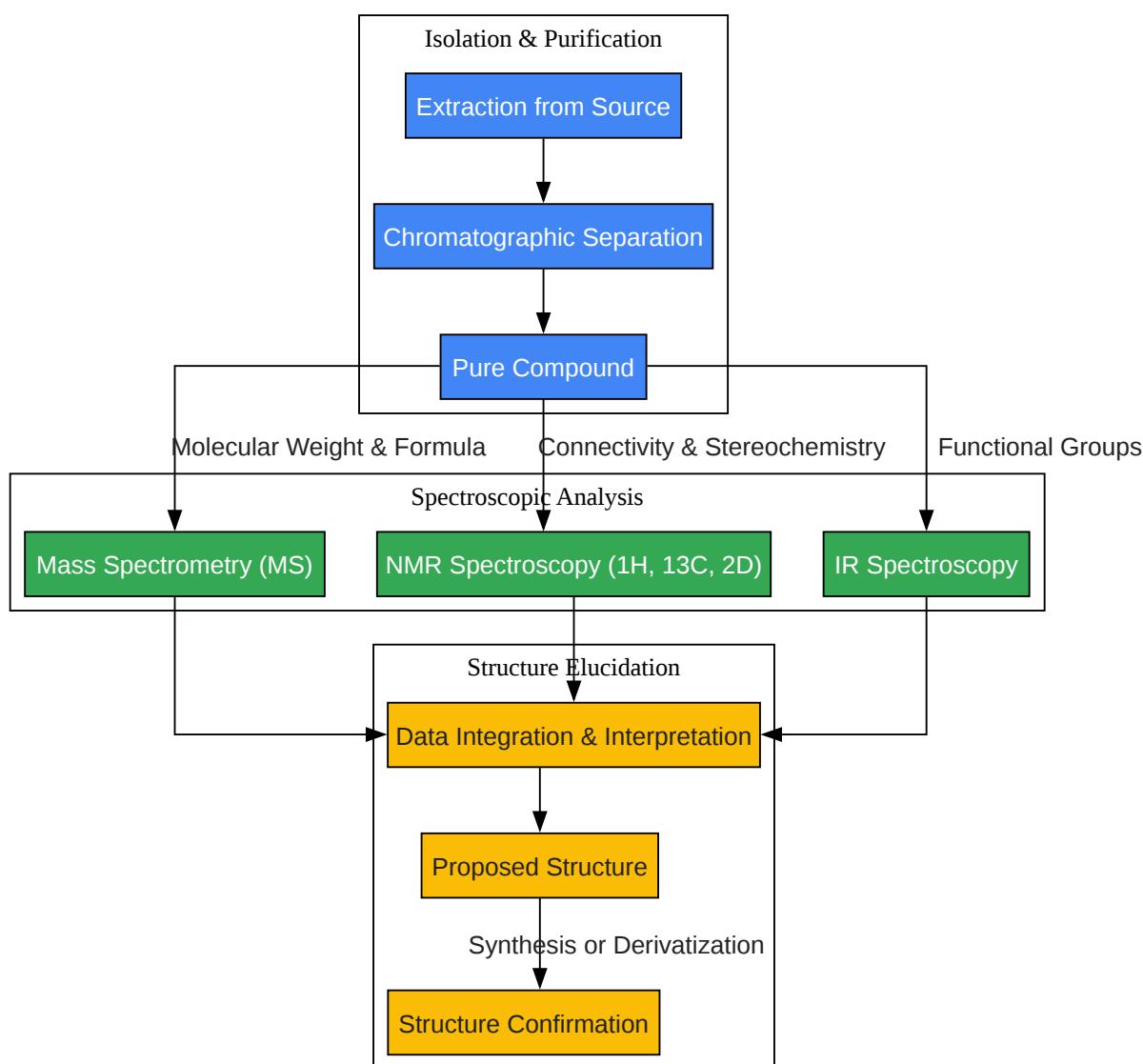
- Sample Preparation: Prepare a dilute solution of **Dorignic acid** (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Ionization: Introduce the sample into the mass spectrometer. For a molecule like **Dorignic acid**, electrospray ionization (ESI) in negative ion mode would be suitable to deprotonate the carboxylic acid, yielding the  $[\text{M}-\text{H}]^-$  ion. Positive ion mode could also be used to observe the  $[\text{M}+\text{H}]^+$  or  $[\text{M}+\text{Na}]^+$  adducts.
- Analysis: Obtain a full scan mass spectrum to determine the molecular weight. For structural elucidation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and analyze the resulting daughter ions. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

## Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample, the KBr pellet method can be used. Mix a small amount of **Dorignic acid** with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. For an oil, a neat sample can be placed between two salt plates.
- Acquisition: Place the sample in a Fourier-transform infrared (FTIR) spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis and structure elucidation of a novel natural product like **Dorignic acid**.



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- To cite this document: BenchChem. [Spectroscopic Data of Dorignic Acid: A Predictive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15551698#spectroscopic-data-of-dorignic-acid-nmr-ms-ir>]

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